molecular formula C30H41F2N5O2 B584388 N-Formyl Maraviroc CAS No. 1346597-44-1

N-Formyl Maraviroc

Cat. No.: B584388
CAS No.: 1346597-44-1
M. Wt: 541.688
InChI Key: VOAHTIZOTHESLT-GVHAAITQSA-N
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Description

N-Formyl Maraviroc is a derivative of Maraviroc, a chemokine receptor antagonist primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. Maraviroc works by blocking the CCR5 receptor, which is essential for the entry of HIV into human cells. This compound retains the core structure of Maraviroc but includes a formyl group, which may influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Maraviroc typically involves the formylation of Maraviroc. One common method is the reaction of Maraviroc with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the efficiency and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and facilitate easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Formyl Maraviroc can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Formyl Maraviroc has several applications in scientific research:

Mechanism of Action

N-Formyl Maraviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus into the host cell. The formyl group may enhance the binding affinity or alter the pharmacokinetic properties of the compound, potentially leading to improved efficacy .

Comparison with Similar Compounds

Uniqueness: N-Formyl Maraviroc is unique due to the presence of the formyl group, which can influence its chemical reactivity and biological activity. This modification may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Formyl Maraviroc involves the conversion of Maraviroc to N-Formyl Maraviroc through a series of chemical reactions.", "Starting Materials": [ "Maraviroc", "Formic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Maraviroc in methanol", "Step 2: Add formic acid and hydrogen peroxide to the solution and stir for several hours at room temperature to form the formate ester intermediate", "Step 3: Add sodium hydroxide to the solution to hydrolyze the formate ester intermediate and form the N-Formyl Maraviroc", "Step 4: Isolate the N-Formyl Maraviroc by filtration and wash with water", "Step 5: Purify the N-Formyl Maraviroc using column chromatography" ] }

CAS No.

1346597-44-1

Molecular Formula

C30H41F2N5O2

Molecular Weight

541.688

IUPAC Name

4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1

InChI Key

VOAHTIZOTHESLT-GVHAAITQSA-N

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C

Synonyms

4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; 

Origin of Product

United States

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